2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one
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Overview
Description
2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with hexylamine to form an intermediate, which is then subjected to cyclization with 6-methyl-4H-chromen-4-one under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can be further modified to enhance their biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-(methylamino)phenyl)-6-methyl-4H-chromen-4-one
- 2-(2-Chloro-5-(ethylamino)phenyl)-6-methyl-4H-chromen-4-one
- 2-(2-Chloro-5-(propylamino)phenyl)-6-methyl-4H-chromen-4-one
Uniqueness
2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The hexylamino group, in particular, contributes to its lipophilicity and ability to interact with lipid membranes, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
920286-87-9 |
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Molecular Formula |
C22H24ClNO2 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-[2-chloro-5-(hexylamino)phenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C22H24ClNO2/c1-3-4-5-6-11-24-16-8-9-19(23)17(13-16)22-14-20(25)18-12-15(2)7-10-21(18)26-22/h7-10,12-14,24H,3-6,11H2,1-2H3 |
InChI Key |
XUIGOSDNIXHPBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=C(C=C1)Cl)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
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